D-Homophenylalanine tert-Butyl Ester
Overview
Description
D-Homophenylalanine tert-Butyl Ester: is a synthetic amino acid derivative with the molecular formula C14H21NO2 . It is a chiral molecule, meaning it has two mirror-image forms, D and L. This compound has garnered attention in the scientific community due to its potential therapeutic and industrial applications .
Mechanism of Action
Target of Action
D-Homophenylalanine tert-Butyl Ester is a chemical compound used as a fine chemical intermediate in the manufacture of other chemical compounds
Mode of Action
The mode of action of this compound involves its conversion into other chemical compounds. It is used in the formation of tert-butyl esters, a process that involves the conversion of sterically demanding and acid labile substrates . The reaction mechanism involves the formation of an O-acylisourea intermediate, which offers reactivity similar to the corresponding carboxylic acid anhydride .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role as a chemical intermediate. The compound is involved in the Steglich Esterification, a convenient method for the formation of tert-butyl esters . The downstream effects of this pathway are the production of other chemical compounds, including esters and amides .
Result of Action
The result of the action of this compound is the formation of other chemical compounds, particularly tert-butyl esters . These compounds have various applications in the field of organic chemistry.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemical reagents. For instance, the compound is heat sensitive and should be stored in a dry and well-ventilated place . Furthermore, the compound should be kept away from strong oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing D-Homophenylalanine tert-Butyl Ester is through the Steglich Esterification. This method involves the reaction of D-Homophenylalanine with tert-butyl alcohol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction typically proceeds under mild conditions, making it suitable for substrates that are sensitive to harsh conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: D-Homophenylalanine tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
D-Homophenylalanine tert-Butyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is employed in the study of protein structures and functions.
Medicine: It has potential therapeutic applications, including drug development and delivery systems.
Industry: This compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
L-Homophenylalanine tert-Butyl Ester: The L-isomer of the compound, which has different stereochemistry.
Phenylalanine tert-Butyl Ester: A similar compound with a phenyl group instead of a homophenyl group.
tert-Butyl Esters of other amino acids: Such as tert-butyl glycine ester and tert-butyl alanine ester
Uniqueness: D-Homophenylalanine tert-Butyl Ester is unique due to its specific chiral configuration and the presence of the homophenyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-4-phenylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)12(15)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANQRTXTMVVNCH-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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